molecular formula C10H22Cl2N2 B1291435 1,4'-Bipiperidine dihydrochloride CAS No. 4876-60-2

1,4'-Bipiperidine dihydrochloride

Cat. No. B1291435
CAS RN: 4876-60-2
M. Wt: 241.2 g/mol
InChI Key: BBQDEKNMSAXDAK-UHFFFAOYSA-N
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Description

1,4'-Bipiperidine dihydrochloride is a chemical compound that is related to the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The bipiperidine moiety suggests a structure with two piperidine rings possibly connected at the 4 and 4' positions. Dihydrochloride indicates the presence of two hydrochloride groups, which are commonly added to amine compounds to form salts, enhancing their water solubility.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, a simple and robust process for synthesizing 4-methylenepiperidine hydrochloride, a related compound, has been developed, achieving high yields and purity without the need for organolithium reagents or column chromatography, which are not suitable for industrial production . Polyhalogenated 4,4'-bipyridines have been synthesized through a dimerization procedure starting from dihalopyridines, which could be analogous to methods used for synthesizing bipiperidine derivatives .

Molecular Structure Analysis

The molecular structure of bipiperidine derivatives has been studied using X-ray crystallography. For example, the structure of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride shows an axial t-butyl group, indicating that substituents on the piperidine ring can significantly influence the overall conformation of the molecule . Similarly, the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride exhibit a chair conformation with various substituents in equatorial or axial positions, which could be relevant to the conformational analysis of 1,4'-bipiperidine dihydrochloride .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of polyhalogenated bipyridines involves a dimerization reaction that could be relevant to the chemical reactions of bipiperidine compounds . Additionally, the formation of cocrystals and polymorphs of piperidine derivatives, as seen in the studies of hydroxy piperidine betaine hydrochlorides, suggests that 1,4'-bipiperidine dihydrochloride may also form various crystal structures under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse. For example, the dielectric properties of 1-ethylpiperazine-1,4-diium tetrachlorocadmate, a hybrid metal complex, have been characterized, indicating that piperidine derivatives can exhibit interesting electrical properties . The magnetic properties of 4,4'-bipiperidinediium tetrahalocuprates have also been studied, showing different magnetic behaviors depending on the halide involved, which could be relevant to the properties of 1,4'-bipiperidine dihydrochloride .

Scientific Research Applications

  • Arylthiadiazole H3 Antagonists

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of Arylthiadiazole H3 antagonists .
  • Water-soluble N-mustards as Anticancer Agents

    • Field : Oncology, Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of water-soluble N-mustards, which are being researched as potential anticancer agents .
  • Antitubercular Drugs

    • Field : Pharmacology, Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of antitubercular drugs .
  • Vasopressin1b Receptor Antagonists

    • Field : Pharmacology, Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of Vasopressin1b receptor antagonists .
  • MDR Modulators

    • Field : Pharmacology, Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of MDR (Multidrug Resistance) modulators .
  • Selective Norepinephrine Transporter Inhibitors

    • Field : Neuropharmacology, Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of selective norepinephrine transporter inhibitors .
  • Isoreticular Chemicals

    • Field : Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of isoreticular chemicals .
  • Heterocyclic Amide Hydraphile Synthetic Cation Transporters

    • Field : Biochemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of heterocyclic amide hydraphile synthetic cation transporters .
  • Small Molecules Direct Activators of Gi Proteins

    • Field : Biochemistry
    • Application : 1,4’-Bipiperidine is used as a reactant in the synthesis of small molecules that directly activate Gi proteins .

Safety And Hazards

1,4’-Bipiperidine dihydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this chemical .

properties

IUPAC Name

1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDEKNMSAXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4'-Bipiperidine dihydrochloride

CAS RN

4876-60-2
Record name 1,4'-bipiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2009 - Elsevier
Starting with a series of CC chemokine receptor-4 (CCR4) antagonists developed in a previous study, the potency was improved by replacing the pyrrolidine moiety of N-(4-chlorophenyl…
Number of citations: 46 www.sciencedirect.com
GA Artamkina, PK Sazonov, MM Shtern… - Russian journal of …, 2008 - Springer
5,15-Bis(4-bromophenyl)-2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin and 5-(4-bromophenyl)-13,17-dibutyl-2,3,7,8,12,18-hexamethylporphyrin were synthesized, and their …
Number of citations: 7 link.springer.com
G Rodney, ML Black, OD Bird - Biochemical Pharmacology, 1965 - Elsevier
Rats and monkeys treated orally with three new compounds showed decreased plasma and tissue cholesterol, but accumulation of a “fast-acting” sterol which was identified by uv …
Number of citations: 24 www.sciencedirect.com

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